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Amyl decanoate

Physicochemical characterization Volatility ranking Formulation thermal stability

Sourcing an ester that delivers authentic cognac-winey notes without US GRAS clearance creates a regulatory bottleneck. Amyl decanoate (CAS 5933-87-9), authorized under EU Flavis 09.188, directly resolves this for EU-market formulations. Its high boiling point (290°C) and low vapor pressure ensure stability in heated processes, while a log P of 6.11 provides extended fragrance longevity as a base note. - EU Flavis 09.188 & CoE 611 clearance for food flavorings. - 47°C higher boiling point than amyl octanoate for superior thermal process stability. - ~17-fold slower headspace depletion than ethyl decanoate for extended scent duration. - Verified purity of ≥93% (GC) with Kovats RI of 1627 (OV-101) for unambiguous QC identification.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 5933-87-9
Cat. No. B1679548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl decanoate
CAS5933-87-9
SynonymsPentyl decanoate;  Amyl caprinate;  Amyl decanoate;  Decanoic acid, pentyl ester;  Amyl caprate
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCCCC
InChIInChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h3-14H2,1-2H3
InChIKeyBGYFCELTJPRWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amyl Decanoate: Physicochemical & Regulatory Profile


Amyl decanoate (pentyl decanoate, CAS 5933-87-9) is a fatty acid ester formed by esterification of n-pentanol with decanoic acid, belonging to the C15 straight-chain alkyl ester class [1]. It is a colorless to pale yellow liquid with a molecular weight of 242.4 g/mol, density 0.86 g/cm³ at 20°C, boiling point approximately 290.3°C at 760 mmHg, flash point 130°C, and refractive index 1.430–1.434 at 20°C [2]. Its experimental log P of 6.11 indicates pronounced lipophilicity and negligible water solubility (estimated 0.00049 g/L) [3][4]. The compound is listed under EU Flavis No. 09.188 and Council of Europe No. 611 for food flavoring use but lacks a FEMA GRAS number, distinguishing it from several close structural analogs in the US regulatory landscape [5].

Why Amyl Decanoate Substitution Fails


Amyl decanoate occupies a narrow intersection of chain-length-dependent properties within the fatty acid ester family that renders simple substitution by close analogs technically problematic. Its combination of a C10 acid moiety with an n-pentyl alcohol group yields a boiling point approximately 47°C higher than the C8 analog amyl octanoate and roughly 66°C higher than methyl decanoate, with corresponding differences in vapor pressure and aroma release kinetics . The stereochemistry of the linear n-pentyl chain produces a distinct odor profile (fruity, cognac, winey) that diverges markedly from the banana-green character of its branched isomer isoamyl decanoate or the orris-floral notes of amyl octanoate [1][2]. Furthermore, the absence of a FEMA GRAS designation for amyl decanoate—while ethyl decanoate (FEMA 2432) and amyl octanoate (FEMA 2079) both hold US GRAS status—creates a regulatory selection gate that cannot be bypassed by simple chemical similarity [3]. These three dimensions—volatility, sensory specificity, and regulatory clearance—act simultaneously such that no single analog provides a drop-in replacement across all procurement-relevant criteria.

Amyl Decanoate: Quantitative Differentiation from Analogs


Boiling Point Elevation vs. Shorter-Chain Esters

Amyl decanoate exhibits a boiling point of approximately 290.3°C at 760 mmHg , which is substantially higher than that of the closest shorter-acid-chain analog amyl octanoate (260°C at 760 mmHg) , the smaller-alcohol analog ethyl decanoate (243–246°C at 1013 hPa) , and the smallest-alcohol analog methyl decanoate (224°C at 760 mmHg) . This boiling point elevation of +30°C over amyl octanoate and +47°C over methyl decanoate corresponds to a lower vapor pressure (estimated 0.002 mmHg at 25°C for amyl decanoate versus approximately 0.034 mmHg for ethyl decanoate at 25°C) [1], directly impacting aroma release rate and thermal processing stability.

Physicochemical characterization Volatility ranking Formulation thermal stability

Sensory Profile: Cognac-Winey vs. Floral-Green Notes

At 100% concentration, amyl decanoate is characterized by the Good Scents Company as having an odor type 'fruity, cognac, winey' [1]. In direct contrast, the nearest chain-length analog amyl octanoate (C8) is described as 'orris, sweet, winey, cognac, elderflower, fatty' [2], introducing a distinctive floral-orris note absent from amyl decanoate. The branched isomer isoamyl decanoate carries descriptors 'waxy, banana, fruity, sweet, cognac, green' [3], with a dominant banana-green character not present in the linear n-pentyl ester. These descriptor differences are not merely semantic; they reflect structurally determined odorant-receptor interactions that cannot be replicated by simple blending of the shorter-chain or branched analogs.

Organoleptic differentiation Flavor profiling Fragrance accord design

Regulatory Gap: EU Approval Without FEMA GRAS

Amyl decanoate holds EU Flavis No. 09.188 and Council of Europe No. 611 for use as a food flavoring substance in the European Union, with a specified minimum purity of 95% [1][2]. However, it does not appear with an assigned FEMA GRAS number in either the IOFI Global Reference List or the FDA Substances Added to Food database [3]. By contrast, the closely related esters ethyl decanoate (FEMA 2432) and amyl octanoate (FEMA 2079) both hold established FEMA GRAS status, allowing their use in US food flavor formulations under the FEMA expert panel framework [4][5]. This regulatory asymmetry means that a US-based food flavor formulator selecting amyl decanoate must pursue an independent GRAS determination or use the compound only in non-food (fragrance) or EU-market food applications.

Flavor regulation GRAS status Food contact compliance

Lipophilicity-Driven Aroma Release Kinetics

Amyl decanoate has an experimental log P (octanol-water partition coefficient) of 6.11 [1], which is substantially higher than ethyl decanoate at log P 4.96 and amyl octanoate at log P 5.28 . This difference of +1.15 log units versus ethyl decanoate corresponds to an approximately 14-fold greater partition into the octanol phase at equilibrium, reflecting a significantly higher hydrophobicity. In aroma release terms, higher log P esters exhibit lower air-water partition coefficients (diminished headspace volatility) but enhanced retention in lipid-rich matrices [2]. This property makes amyl decanoate less prone to rapid aroma flash-off and more persistent in oil-based or emulsified formulations compared to its lower-log-P analogs.

Partition coefficient Aroma release kinetics Hydrophobicity ranking

Kovats Retention Index for GC-MS Identification

Amyl decanoate has a reported Kovats retention index (RI) of 1627 on a non-polar OV-101 column, as determined by Camciuc et al. (1998) in the analysis of okra seed coat volatiles [1]. For comparison, ethyl decanoate typically exhibits an RI of approximately 1395–1400 on equivalent non-polar columns, and methyl decanoate around 1325 [2][3]. The RI of 1627 for amyl decanoate is consistent with the expected increment contributed by the n-pentyl moiety versus the ethyl group. On a standard polar column, the predicted RI for amyl decanoate is 1940.8 [4]. These RI values serve as definitive analytical identifiers for confirming compound identity and purity by GC-MS, distinguishing amyl decanoate from co-eluting or isomeric decanoate esters in complex natural product extracts or formulated mixtures.

Gas chromatography Retention index Quality control

Natural Occurrence and Sourcing Authenticity

Amyl decanoate has been reported naturally occurring in apple fruit, brandy, cider, cognac, whiskey, and white wine [1][2]. In contrast, its branched isomer isoamyl decanoate occurs in apple juice, beer, cognac, rum, whiskey, and white wine [3], while amyl octanoate is additionally found in strawberry, melon, and malt whiskey . The overlapping yet distinct natural occurrence patterns mean that for authentic reconstitution of specific beverage profiles—particularly apple brandy and cognac—amyl decanoate is a more faithful compositional match than amyl octanoate, which introduces orris-floral notes not characteristic of these beverages.

Natural occurrence Authenticity verification Flavor ingredient sourcing

Amyl Decanoate: Application Scenarios


Cognac, Brandy, and Wine Flavor Reconstitution (EU)

Amyl decanoate's pure cognac-winey odor profile—free of the orris-floral notes carried by amyl octanoate and the banana-green notes of isoamyl decanoate—makes it the preferred ester for authentic reconstitution of distilled spirit and wine flavors [1]. Its EU Flavis 09.188 approval enables direct use in food flavorings marketed in the European Union, while its higher boiling point (290°C vs. 260°C for amyl octanoate) ensures superior thermal stability during pasteurization or baking processes . Flavorists should note the absence of a FEMA GRAS number when targeting US markets [2].

Long-Lasting Fragrance Base-Note Release

The high experimental log P of 6.11 and low vapor pressure (estimated 0.002 mmHg at 25°C) position amyl decanoate as a long-lasting base-note ester in fine fragrances, personal care products, and home fragrance applications [1]. Compared to ethyl decanoate (log P 4.96, vapor pressure 0.034 mmHg at 25°C), amyl decanoate will exhibit approximately 17-fold slower headspace depletion, translating to extended fragrance longevity on skin or in diffuser applications [2].

GC-MS Quality Control and Authenticity Verification

The experimentally verified Kovats retention index of 1627 on OV-101 non-polar columns provides an unambiguous analytical marker for identifying amyl decanoate in complex volatile mixtures [1]. Quality control laboratories can leverage this RI value, together with the predicted polar column RI of 1940.8, to resolve amyl decanoate from co-occurring but analytically confusable esters such as ethyl decanoate (RI ~1395) or isoamyl decanoate in natural product authentication workflows .

Lipid-Rich Food Flavoring: Dairy, Confectionery, Bakery (EU)

Sensory studies indicate that pentyl decanoate enhances overall flavor and aroma ratings in dairy and confectionery matrices relative to ester-free controls [1]. Its high lipophilicity (log P 6.11) drives preferential partitioning into the lipid phase of butter, cream, and chocolate, where it delivers the intended cognac-winey character with prolonged perception due to retarded release from the lipid matrix . Formulators must verify EU Flavis 09.188 compliance and minimum 95% purity specifications per CoE 611 [2].

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